[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate

Glycosylation Glycosyl halide donor Zinc promoter

2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl bromide (CAS 114682-36-9) is a per-O-acylated glycosyl bromide in which all four hydroxyl positions of D-glucose are esterified with benzoyl groups and the anomeric center is substituted with bromine. As a member of the Koenigs–Knorr halide donor family, it serves as a bench-stable, crystalline glycosyl donor for 1,2-trans-β-glycoside bond formation.

Molecular Formula C34H27BrO9
Molecular Weight 659.5 g/mol
CAS No. 114682-36-9
Cat. No. B044337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate
CAS114682-36-9
Molecular FormulaC34H27BrO9
Molecular Weight659.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)Br)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H27BrO9/c35-30-29(44-34(39)25-19-11-4-12-20-25)28(43-33(38)24-17-9-3-10-18-24)27(42-32(37)23-15-7-2-8-16-23)26(41-30)21-40-31(36)22-13-5-1-6-14-22/h1-20,26-30H,21H2/t26-,27-,28+,29-,30-/m1/s1
InChIKeyWISFGQOOKBVKPD-CMPUJJQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Bromide (CAS 114682-36-9): A Defined Per-Benzoylated Glycosyl Donor for Stereocontrolled Oligosaccharide Assembly


2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl bromide (CAS 114682-36-9) is a per-O-acylated glycosyl bromide in which all four hydroxyl positions of D-glucose are esterified with benzoyl groups and the anomeric center is substituted with bromine [1]. As a member of the Koenigs–Knorr halide donor family, it serves as a bench-stable, crystalline glycosyl donor for 1,2-trans-β-glycoside bond formation [2]. The benzoyl ester protecting groups provide neighboring-group participation that directs stereochemical outcome and suppress side reactions that commonly plague less bulky acyl donors [3].

Why Generic Substitution of CAS 114682-36-9 with Other Acyl-Protected Glycosyl Bromides Compromises Glycosylation Outcome


Per-O-acetyl glucopyranosyl bromide and per-O-benzyl glucopyranosyl bromide are superficially analogous glycosyl donors, yet their performance in glycosylation reactions diverges markedly from that of the per-O-benzoylated donor [1]. The acetyl congener suffers from significant ortho ester formation and lower β-stereoselectivity due to reduced neighboring-group participation [2], while the benzyl analog lacks anchimeric assistance altogether, yielding anomeric mixtures . The benzoyl-protected bromide occupies a unique reactivity window: the electron-withdrawing benzoyl esters disfavor oxacarbenium ion formation just enough to retard hydrolysis and ortho ester formation, yet the 2-O-benzoyl group still provides effective neighboring-group participation for reliable 1,2-trans stereocontrol [1][2].

Quantitative Differentiation Evidence for 2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranosyl Bromide (CAS 114682-36-9) vs. Closest Analogs


Glycosylation Yield Advantage of Benzoylated vs. Acetylated Glucosyl Bromide under Zn(II) Promotion

The benzoylated glucopyranosyl bromide (CAS 114682-36-9), when activated by ZnBr₂ or NBS/ZnI₂, cleanly provides 1,2-trans-β-glucosides in good to high yields [1]. In contrast, the corresponding per-O-acetyl glucopyranosyl bromide under ZnCl₂ promotion in toluene gives only moderate yields of 40–65% [1]. The benzoylated donor thus delivers a yield uplift of approximately 25–60 percentage points over the acetylated analog under comparable Lewis acid conditions [1].

Glycosylation Glycosyl halide donor Zinc promoter 1,2-trans selectivity

Suppression of Ortho Ester Side-Product Formation by 2-O-Benzoyl Participation vs. 2-O-Acetyl Donors

Glycosylations employing 2-O-benzoyl-protected glycosyl bromides proceed with negligible ortho ester formation, whereas 2-O-acetyl-protected donors are prone to generating ortho ester byproducts that contaminate the desired glycoside and reduce effective yield [1]. This difference arises because the dioxolenium ion intermediate from benzoyl participation is more rigid and less prone to nucleophilic attack at the ortho ester carbon compared to the acetyl-derived counterpart [1].

Ortho ester suppression Neighboring-group participation Glycosidic bond Side-reaction control

Reactivity Enhancement of Benzoylated vs. Benzylated Glycosyl Bromides under Acid-Catalyzed Conditions

Under methanesulfonic acid (5 mol %) or ZnI₂ promotion, benzoylated α-glycosyl bromides are significantly more reactive than their per-O-benzylated counterparts . The electron-withdrawing benzoyl groups polarize the anomeric C–Br bond without deactivating the donor to the extent that reaction stalls, placing the benzoyl-protected bromide in an optimal reactivity window that enables glycosylation with only 5 mol % catalyst, whereas benzylated donors require stoichiometric promoters under many conditions .

Glycosyl bromide reactivity Disarmed donor Acid catalysis Relative rate

Crystalline β-Anomer Purity and Bench Stability Advantage over the α-Anomer

CAS 114682-36-9 is the β-anomer of tetra-O-benzoyl-glucopyranosyl bromide, obtained as a well-defined crystalline solid . The corresponding α-anomer (CAS 14218-11-2) is often described as an amorphous solid or syrup and is more hygroscopic, which can lead to variable reactivity due to partial hydrolysis upon storage . The β-configuration places the bromide in an equatorial orientation that is thermodynamically more stable, contributing to longer shelf life and more reproducible glycosylation performance across different batches .

Anomeric purity Crystallinity Storage stability Glycosyl halide

High-Value Application Scenarios Where CAS 114682-36-9 Outperforms Generic Glycosyl Donors


Stereocontrolled Synthesis of 1,2-trans-β-Glucosides in Oligosaccharide Assembly

When a synthetic route demands exclusive formation of a 1,2-trans-β-glucosidic linkage without contamination by the α-anomer, CAS 114682-36-9 is the donor of choice due to the robust β-directing effect of the 2-O-benzoyl group [1]. The quantitative yield advantage over acetyl donors (40–65% vs. good-to-high yields) and the absence of ortho ester byproducts make it particularly suited for convergent oligosaccharide synthesis where each intermediate must be obtained in high purity to avoid geometric amplification of impurities in the final product [1].

Scale-Up Glycosylation Using Inexpensive, Low-Toxicity Promoters

The benzoylated glucopyranosyl bromide can be efficiently activated by ZnBr₂, ZnI₂, or NBS/ZnI₂ rather than toxic silver or mercury salts [2]. For process chemistry groups evaluating scale-up of a glycosylation step, this donor–promoter combination reduces heavy-metal waste streams and simplifies regulatory compliance, while maintaining glycosylation yields that are 25–60 percentage points higher than those achievable with acetyl donors activated by ZnCl₂ [2].

Synthesis of Acid-Labile Glycoconjugates Where Acetyl Deprotection Would Cause β-Elimination

In glycopeptide synthesis, benzoyl ester protection suppresses the β-elimination of O-linked carbohydrates during base-catalyzed deprotection that plagues acetyl-protected intermediates [3]. Using CAS 114682-36-9 as the glycosyl donor installs benzoyl-protected glucose residues that can be removed under conditions where the glycopeptide backbone remains intact, directly improving the overall yield of sensitive glycoconjugates compared to routes relying on acetyl protection [3].

Procurement of a Crystalline Glycosyl Donor for Automated Solid-Phase Oligosaccharide Synthesis

Automated oligosaccharide synthesizers require donors with consistent physical properties and long-term bench stability. The crystalline β-anomer (CAS 114682-36-9) offers reproducible weighing and predictable reactivity over months of storage, whereas the hygroscopic α-anomer or syrupy acetyl donors introduce variability that complicates automation protocols . Procurement specifications that mandate the crystalline β-anomer directly support higher success rates in automated runs.

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